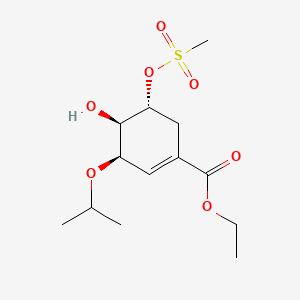
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with the molecular formula C15H26O7S. It is known for its role as an impurity in the synthesis of oseltamivir, a neuraminidase inhibitor used as an antiviral agent . This compound is characterized by its unique structural features, including a cyclohexene ring substituted with hydroxy, isopropoxy, and methylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate involves multiple steps. One common route includes the following steps :
Starting Material: The synthesis begins with a cyclohexene derivative.
Hydroxylation: Introduction of a hydroxy group at the 4th position.
Isopropoxylation: Substitution of an isopropoxy group at the 3rd position.
Methylsulfonylation: Addition of a methylsulfonyl group at the 5th position.
Esterification: Formation of the ethyl ester at the carboxylate group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The isopropoxy and methylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role as an impurity in antiviral drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the specific biological system .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3R,4R,5R)-5-formamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: Similar structure with a formamido group instead of a methylsulfonyl group.
Ethyl (3R,4R,5R)-4-hydroxy-5-[(methylsulfonyl)oxy]-3-(3-pentanyloxy)-1-cyclohexene-1-carboxylate: Similar structure with a pentanyloxy group instead of an isopropoxy group.
Uniqueness
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its role as an impurity in oseltamivir synthesis further highlights its significance in pharmaceutical research .
Properties
Molecular Formula |
C13H22O7S |
|---|---|
Molecular Weight |
322.38 g/mol |
IUPAC Name |
ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-propan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C13H22O7S/c1-5-18-13(15)9-6-10(19-8(2)3)12(14)11(7-9)20-21(4,16)17/h6,8,10-12,14H,5,7H2,1-4H3/t10-,11-,12-/m1/s1 |
InChI Key |
DPMJUVHKJNMQMV-IJLUTSLNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OS(=O)(=O)C)O)OC(C)C |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)OS(=O)(=O)C)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















